molecular formula C15H15Cl2N3O2 B12941717 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate CAS No. 89508-79-2

4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate

Cat. No.: B12941717
CAS No.: 89508-79-2
M. Wt: 340.2 g/mol
InChI Key: LYLXMKAXIBMKRZ-UHFFFAOYSA-N
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Description

4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate typically involves the reaction of 4,6-dichloropyrimidine with phenyl butylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.

    Hydrolysis: Amine and carbon dioxide as the primary products.

Scientific Research Applications

4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can result in the disruption of essential cellular processes, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

    4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile:

Uniqueness

4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

CAS No.

89508-79-2

Molecular Formula

C15H15Cl2N3O2

Molecular Weight

340.2 g/mol

IUPAC Name

[4-(4,6-dichloropyrimidin-2-yl)phenyl] N-butylcarbamate

InChI

InChI=1S/C15H15Cl2N3O2/c1-2-3-8-18-15(21)22-11-6-4-10(5-7-11)14-19-12(16)9-13(17)20-14/h4-7,9H,2-3,8H2,1H3,(H,18,21)

InChI Key

LYLXMKAXIBMKRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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